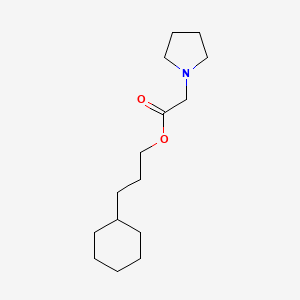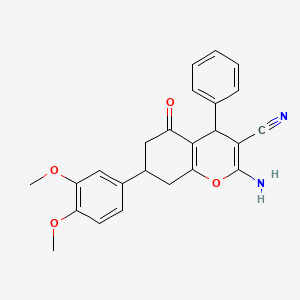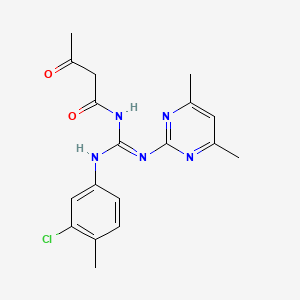![molecular formula C16H17N3O4 B11649808 4-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionyl]-piperazine-1-carbaldehyde](/img/structure/B11649808.png)
4-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionyl]-piperazine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a mouthful, but let’s break it down. Its systematic name is 4-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionyl]-piperazine-1-carbaldehyde . Here’s what we know:
Chemical Formula: C₁₈H₁₈N₄O₅
Molecular Weight: 382.36 g/mol
The compound belongs to the class of alkyl-phenylketones , which are aromatic compounds containing a ketone group substituted by one alkyl group and a phenyl group . Now, let’s explore its preparation methods, reactions, applications, and more.
准备方法
Synthetic Routes: Unfortunately, specific synthetic routes for this compound are scarce in the literature. we can infer that it involves the condensation of a piperazine derivative with an aldehyde, followed by acylation with a propionyl group. Further research is needed to pinpoint exact conditions.
Industrial Production: Industrial-scale production methods remain undisclosed due to the compound’s rarity and specialized applications.
化学反应分析
Reactions:
Acylation: The compound undergoes acylation, where the propionyl group replaces a hydrogen atom on the piperazine ring.
Oxidation/Reduction: Depending on reaction conditions, it may participate in oxidation or reduction processes.
Aldehydes: Used in the initial condensation step.
Acylating Agents: Such as acetic anhydride or acyl chlorides.
Catalysts: Lewis acids or bases may facilitate reactions.
Major Products: The major product is the target compound itself, 4-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionyl]-piperazine-1-carbaldehyde.
科学研究应用
This compound finds applications in various fields:
Medicine: Potential as a drug candidate due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for biological activity (e.g., enzyme inhibition).
Industry: Limited applications due to its specialized nature.
作用机制
The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further studies are necessary to unravel its effects.
属性
分子式 |
C16H17N3O4 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC 名称 |
4-[2-(1,3-dioxoisoindol-2-yl)propanoyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C16H17N3O4/c1-11(14(21)18-8-6-17(10-20)7-9-18)19-15(22)12-4-2-3-5-13(12)16(19)23/h2-5,10-11H,6-9H2,1H3 |
InChI 键 |
KWBXTWSVRUHIHM-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1CCN(CC1)C=O)N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dichloro-N-[(1E)-1-(4-methoxyphenyl)-3-oxo-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)prop-1-en-2-yl]benzamide](/img/structure/B11649742.png)
![3-(2-Thienyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11649750.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649758.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]phenothiazine-10-carboxamide](/img/structure/B11649763.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B11649774.png)


![2-[2-amino-1-(2,3-dichlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B11649790.png)
![Ethyl 7-chloro-4-{[4-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11649796.png)

![ethyl (2Z)-(6',7'-dimethoxy-4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)(hydroxyimino)ethanoate](/img/structure/B11649816.png)

![N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11649820.png)
![(2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11649823.png)
